3-Chloro-4-methylbenzamide
Overview
Description
“3-Chloro-4-methylbenzamide” is a chemical compound with the molecular formula C8H8ClNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .
Synthesis Analysis
The synthesis of a similar compound, N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-methylbenzamide” is characterized by a benzene ring substituted with a chlorine atom and a methyl group, and an amide functional group .
Scientific Research Applications
Conformational Behavior in Foldamer Structural Elements
A study by Galan et al. (2009) investigated the conformational behavior of ortho-fluoro- and ortho-chloro-N-methylbenzamide, which are aromatic oligoamide building blocks similar to 3-Chloro-4-methylbenzamide. Their research provides insights into the rigidity and flexibility of oligomer backbones, crucial for designing novel arylamide foldamers.
Synthesis and Gastroprokinetic Activity
Morie et al. (1995) explored the synthesis of 4-amino-5-chloro-2-ethoxybenzamides bearing heteroalicycles, related to 3-Chloro-4-methylbenzamide, to evaluate their gastroprokinetic activity. This research Morie et al. (1995) highlights the potential of such compounds in medical applications, especially in enhancing gastric emptying.
Photocatalytic Degradation Studies
Torimoto et al. (1996) conducted a study on photocatalytic degradation using compounds similar to 3-Chloro-4-methylbenzamide. Their research Torimoto et al. (1996) focused on the efficiency of adsorbent supports in enhancing the rate of mineralization of propyzamide, a compound closely related to 3-Chloro-4-methylbenzamide.
Derivative Formation and Hydrolysis
Balya et al. (2008) researched the formation of derivatives of N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides, which include structures similar to 3-Chloro-4-methylbenzamide. Their work Balya et al. (2008) sheds light on the chemical reactions and potential applications of these compounds in various fields.
Metabolic Conversion Studies
Ross et al. (1983) examined the metabolic conversion of N-methylbenzamides, structurally related to 3-Chloro-4-methylbenzamide. Their findings Ross et al. (1983) provide essential insights into the stability and degradation of these compounds, which are significant for pharmaceutical applications.
Pyridine Derivatives and Reaction Insights
Gim and Jung (2019) investigated the formation of products from pyridines, including compounds similar to 3-Chloro-4-methylbenzamide. Their study Gim & Jung (2019) offers valuable mechanistic insights for the synthesis of such compounds.
Synthesis of Chlorantraniliprole
Yi-fen et al. (2010) detailed the synthesis process of chlorantraniliprole starting from 3-methyl-2-nitrobenzoic acid, which involves steps related to 3-Chloro-4-methylbenzamide. This research Yi-fen et al. (2010) is significant for understanding the synthesis pathways of complex molecules.
Stability and Thermal Decomposition
Cong and Cheng (2021) conducted a study on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), closely related to 3-Chloro-4-methylbenzamide. The study Cong & Cheng (2021) provides insights into the thermal decomposition and stability of such compounds.
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBWOBPUOXILAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384242 | |
Record name | 3-chloro-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylbenzamide | |
CAS RN |
24377-95-5 | |
Record name | 3-chloro-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-4-METHYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.